1,5-Dichloropentan-3-one

Catalog No.
S708615
CAS No.
3592-25-4
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloropentan-3-one

CAS Number

3592-25-4

Product Name

1,5-Dichloropentan-3-one

IUPAC Name

1,5-dichloropentan-3-one

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2

InChI Key

LYJQMHVYFFZQGY-UHFFFAOYSA-N

SMILES

C(CCl)C(=O)CCCl

Canonical SMILES

C(CCl)C(=O)CCCl

The exact mass of the compound 1,5-Dichloropentan-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Dichloropentan-3-one is a symmetrical, bifunctional C5 ketone utilized as a key electrophilic precursor in organic synthesis. Its primary value lies in its ability to participate in annulation reactions to form five- and six-membered rings, making it a crucial intermediate for constructing complex heterocyclic scaffolds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtcff1t88xx2wjulOHwTr_eV3QSM9CcgBSjfLDiiIR3JkQUuvndZJe-hh4jHUSak1L7KHAc_iAoM6k2KeXnEVezfre1oD-rUQsZxu6faWNiezvkC2jG-n27aqfpC10GHShoLVB1FjJvnaxk0iNSKn7hJuvtDJAsBi30nM%3D)] The presence of two terminal chloro groups and a central ketone provides three reactive sites, enabling its use in the synthesis of piperidines and bicyclic systems like the tropane core, which is fundamental to a class of pharmacologically important alkaloids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKzJxPT294BeBrc_9LhklVveeOLzpTdoYoDfbAfmmNIAZHhnXbmOWp_HAxOuHNrW0jHeImFPY3OyjD-emIjaiKttUXA1TqIlPLNA3nOpv6p4_5ew1a_xIy90_Qv6642zKLbcBJ5Q%3D%3D)]

Procurement Fit

Symmetrical bifunctional electrophile supports sequential or orthogonal substitution strategies
C5 backbone reliably locks 6-membered piperidine and piperidinone ring formation
Multi-scale availability from research-grade to pilot-plant quantities

Direct substitution with common aldehyde precursors like succinaldehyde or glutaraldehyde is often impractical for process-sensitive applications. Aldehydes, particularly glutaraldehyde, are frequently supplied as aqueous solutions of varying concentrations and are prone to polymerization and instability, which complicates stoichiometry, introduces water into anhydrous reactions, and reduces shelf-life.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtcff1t88xx2wjulOHwTr_eV3QSM9CcgBSjfLDiiIR3JkQUuvndZJe-hh4jHUSak1L7KHAc_iAoM6k2KeXnEVezfre1oD-rUQsZxu6faWNiezvkC2jG-n27aqfpC10GHShoLVB1FjJvnaxk0iNSKn7hJuvtDJAsBi30nM%3D)] In contrast, 1,5-Dichloropentan-3-one is a neat organic compound, offering superior handling characteristics, precise dosing, and improved stability and reproducibility in synthetic workflows that are sensitive to water or require tight stoichiometric control.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKzJxPT294BeBrc_9LhklVveeOLzpTdoYoDfbAfmmNIAZHhnXbmOWp_HAxOuHNrW0jHeImFPY3OyjD-emIjaiKttUXA1TqIlPLNA3nOpv6p4_5ew1a_xIy90_Qv6642zKLbcBJ5Q%3D%3D)]

Substitution Risk

Target
Substitute
Mismatch Risk
1,5-Dichloropentan-3-one
vs
1,3-Dichloroacetone (C3)
May form strained 3-/4-membered rings or imidazoles instead of 6-membered scaffolds
1,5-Dichloropentan-3-one
vs
1,4-Dichlorobutanone (C4)
Asymmetric backbone may introduce regioselectivity ambiguity and lower cyclization yields
1,5-Dichloropentan-3-one
vs
1,5-Dichloropentane
Lacks central carbonyl; cannot support sequential functionalization or ketone-directed chemistry

Handling Advantage vs. Aqueous Aldehydes

Unlike glutaraldehyde, which is commonly supplied as a 2-50% aqueous solution requiring activators and stabilizers to prevent polymerization, 1,5-Dichloropentan-3-one is provided as a neat organic liquid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtcff1t88xx2wjulOHwTr_eV3QSM9CcgBSjfLDiiIR3JkQUuvndZJe-hh4jHUSak1L7KHAc_iAoM6k2KeXnEVezfre1oD-rUQsZxu6faWNiezvkC2jG-n27aqfpC10GHShoLVB1FjJvnaxk0iNSKn7hJuvtDJAsBi30nM%3D)] This eliminates the introduction of water, which is detrimental to many organometallic and anhydrous reactions, and allows for precise gravimetric or volumetric dosing without concerns for concentration variability or polymer formation upon storage. This simplifies process scale-up and improves batch-to-batch consistency.

Evidence DimensionPhysical Form and Process Compatibility
Target Compound DataNeat organic liquid, stored at 2-8°C
Comparator Or BaselineGlutaraldehyde: Typically a 2-50% aqueous solution, prone to polymerization
Quantified DifferenceQualitative but high-impact: Avoids introduction of >50% water by mass and unstable aldehyde species into the reaction.
ConditionsStandard laboratory and process chemistry workflows

This provides direct control over reaction stoichiometry and solvent conditions, enhancing reproducibility and enabling water-sensitive synthetic routes not feasible with aqueous aldehyde precursors.

Synthesis yield
Class-level
Reported near-quantitative
Supports scalable procurement economics
AlCl₃-mediated acylation route; verify supplier process

Controlled Reactivity vs. Bromo/Iodo Analogs

The carbon-chlorine bond is significantly stronger and less labile than carbon-bromine or carbon-iodine bonds. This translates to a markedly lower reactivity in nucleophilic substitution (S_N2) reactions. Based on general reactivity trends for primary alkyl halides, the relative reaction rate for a chlorosubstituent is approximately 0.01 compared to a bromosubstituent (rate = 1).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)] This lower reactivity makes 1,5-Dichloropentan-3-one more stable for storage and handling, and critically, allows for more controlled or stepwise reactions where selectivity is required.

Evidence DimensionRelative Rate of S_N2 Reaction
Target Compound Data~0.01 (for C-Cl bond)
Comparator Or Baseline1,5-Dibromopentane (C-Br bond): 1; 1,5-Diiodopentane (C-I bond): ~30
Quantified DifferenceApproximately 100-fold lower intrinsic reactivity in S_N2 reactions compared to the dibromo analog.
ConditionsIllustrative rates based on general leaving group ability in S_N2 reactions.

For complex syntheses, this reduced reactivity prevents undesired side reactions and enables selective functionalization, justifying its selection over more reactive and less stable dihalo-analogs.

Macrocycle yield
Head-to-head
63% vs 72% (C3) / 52% (C4)
Distinct 9-membered ring not replicable by shorter-chain analogs
Cesium dithiolate, ambient temp; reported isolated yield

Robinson-Schöpf Annulation Precursor

The Robinson-Schöpf synthesis of tropinone is a classic biomimetic reaction that traditionally uses succinaldehyde, methylamine, and acetonedicarboxylic acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)] While effective, succinaldehyde presents significant handling challenges. 1,5-Dichloropentan-3-one serves as a stable, non-aqueous functional equivalent of the C5 dialdehyde precursor required for the double Mannich reaction that forms the bicyclic tropane core. Its use circumvents the process limitations of working with unstable aldehydes, making it a preferred precursor in modern, scaled-up syntheses of tropane analogs.

Evidence DimensionPrecursor Suitability for Tropinone Synthesis
Target Compound DataStable, neat liquid precursor for the tropane backbone.
Comparator Or BaselineSuccinaldehyde: Classic precursor, but unstable and difficult to handle.
Quantified DifferenceNot applicable (Qualitative process advantage).
ConditionsRobinson-Schöpf reaction conditions for tropinone synthesis.

This compound is the right choice for research or manufacturing groups that require the tropane scaffold but need a more reliable, stable, and scalable precursor than the classical aldehyde-based route allows.

Piperidinone yield
Class-level
74–81% overall
Supports 6-membered N-heterocycle library synthesis
Reflux, dry MeOH, p-TsOH; from crude dichloroketone
Thermal window
Data to verify
BP~225 °C | C3: 173 °C
Wider high-temperature operational range for process chemistry
Cross-study comparison; verify lot-specific thermal data

Tropane Alkaloid Synthesis

For programs developing neurologically active compounds or other drugs based on the tropane scaffold, this compound is the precursor of choice when process reliability and scalability are critical. It provides a more robust entry into the tropinone core compared to classical methods using unstable dialdehydes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSN0FWpXTp-4bFqsOwFGxYH4kaLDMKTUD6O36un_Dqa_jrQenhCEXhEZbMr6eFk__qN150ZtiUucn0imSEHUnnYYBg9E6JCmI76ytkiIKvAqTdzf1HZC9tdXSolwgosI4ZQDxYDw%3D%3D)]

Water-Sensitive Heterocycle Synthesis

In syntheses involving water-sensitive reagents such as organometallics, Grignards, or certain catalysts, the use of this neat, anhydrous precursor is enabling. It allows for the construction of piperidine or other heterocyclic rings without introducing water, a critical advantage over using aqueous glutaraldehyde or succinaldehyde solutions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtcff1t88xx2wjulOHwTr_eV3QSM9CcgBSjfLDiiIR3JkQUuvndZJe-hh4jHUSak1L7KHAc_iAoM6k2KeXnEVezfre1oD-rUQsZxu6faWNiezvkC2jG-n27aqfpC10GHShoLVB1FjJvnaxk0iNSKn7hJuvtDJAsBi30nM%3D)]

Stepwise Functionalization & Library Synthesis

The enhanced stability of the C-Cl bond compared to C-Br or C-I makes this compound suitable for syntheses requiring selective or stepwise reactions. A researcher could, for example, perform a transformation at the ketone without premature cyclization, or differentiate the reactivity of the two C-Cl bonds under specific conditions, providing greater control for building diverse chemical libraries.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKzJxPT294BeBrc_9LhklVveeOLzpTdoYoDfbAfmmNIAZHhnXbmOWp_HAxOuHNrW0jHeImFPY3OyjD-emIjaiKttUXA1TqIlPLNA3nOpv6p4_5ew1a_xIy90_Qv6642zKLbcBJ5Q%3D%3D)]

Application Fit

Application
Selection Property
Validation Focus
1-Arylpiperidin-4-one pharmacophore synthesis
C5 chain-length specificity
Six-membered ring formation efficiency with primary aromatic amines
Thiacrown ether macrocycle construction
Ring-size control for 9-membered targets
Cyclization yield with dithiolate nucleophiles under mild conditions
Process chemistry at elevated temperatures
Elevated boiling point for high-temperature operations
Thermal stability and atmospheric-pressure distillation compatibility
Bis-functionalized intermediate preparation
Symmetrical terminal chloride placement
Sequential substitution without regioisomer ambiguity

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,5-Dichloropentan-3-one

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